Enantiomeric Resolution Efficiency: (2R) vs. (2S) Isomer Recovery
In an enzymatic kinetic resolution of the racemic mixture, the (2R)-benzoate ester is selectively retained while the (2S)-ester is hydrolyzed to the corresponding alcohol. This process yielded 68 mg of the desired (2R)-1,3-oxathiolan-2-ylmethyl benzoate and 38 mg of the unwanted 2(S)-(hydroxymethyl)-1,3-oxathiolane [1]. This demonstrates a preferential recovery of the (2R)-enantiomer under these conditions.
| Evidence Dimension | Isolated Yield from Enzymatic Resolution |
|---|---|
| Target Compound Data | 68 mg (2R)-1,3-oxathiolan-2-ylmethyl benzoate |
| Comparator Or Baseline | 38 mg of the complementary (2S)-alcohol byproduct |
| Quantified Difference | Recovery ratio of approximately 1.8:1 favoring the (2R)-ester over the (2S)-alcohol |
| Conditions | Enzymatic resolution using cholesterol esterase from bovine pancreas in acetonitrile/phosphate buffer at pH 7.0, 4°C, 50% conversion [1] |
Why This Matters
This confirms the feasibility of obtaining the desired (2R)-enantiomer in higher relative yield from a racemic feedstock, which is a critical cost and purity consideration for procurement.
- [1] Peterson, J. R. et al. (2012). US Patent US8153416B2: Process for manufacture of optically active 2-(acyloxymethyl)-1,3-oxathiolanes using enzymatic resolution. Example 1. United States Patent and Trademark Office. View Source
